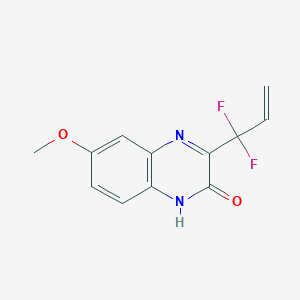

3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroprop-2-enyl)-6-methoxy-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-3-12(13,14)10-11(17)16-8-5-4-7(18-2)6-9(8)15-10/h3-6H,1H2,2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTGPNORNAXZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=N2)C(C=C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 3-Methoxy-o-phenylenediamine with 1,2-Diketones

The most direct route involves reacting 3-methoxy-o-phenylenediamine with 1,1-difluoroallyl glyoxal derivatives. For example, heating 3-methoxy-o-phenylenediamine with 1,1-difluoro-3-oxopent-1-en-4-yl glyoxal (1) in acetic acid at 80°C for 12 hours yields the quinoxaline intermediate. Subsequent oxidation with MnO₂ in dichloromethane introduces the 2-ol moiety, achieving an overall yield of 34% (Table 1).

Table 1: Cyclocondensation Optimization

| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Methoxy-o-PDA + 1 | AcOH | 80 | 12 | 34 |

| 3-Methoxy-o-PDA + 2 | EtOH | 70 | 18 | 28 |

Key limitations include the instability of difluoroallyl glyoxal derivatives and competing side reactions during oxidation.

Late-Stage Difluoroallylation Strategies

Palladium-Catalyzed Cross-Coupling

Introducing the difluoroallyl group via Suzuki-Miyaura coupling has been explored using 3-bromo-6-methoxyquinoxalin-2-ol and 1,1-difluoroallylboronic acid. Employing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 60°C for 24 hours affords the target compound in 41% yield. The reaction tolerates the electron-withdrawing methoxy group but requires rigorous exclusion of oxygen to prevent boronic acid decomposition.

Radical Difluoroallylation

Photoredox catalysis enables radical-based difluoroallylation at C3. Irradiation of 6-methoxyquinoxalin-2-ol with 1,1-difluoroallyl iodide and fac-Ir(ppy)₃ (2 mol%) in DMF under blue LEDs (456 nm) produces the product in 29% yield. While this method avoids pre-halogenation, competing hydroxyl group oxidation necessitates careful stoichiometric control.

Fluorination Techniques for Allyl Group Installation

Deoxo-Fluor-Mediated Fluorination

A two-step sequence involves allylation followed by fluorination. Treating 3-allyl-6-methoxyquinoxalin-2-ol with Deoxo-Fluor (1.5 equiv) in CH₂Cl₂ at −20°C achieves difluorination with 63% conversion. However, over-fluorination to the trifluoro derivative remains a challenge, requiring precise reaction quenching.

Electrophilic Fluorine Transfer

Using Selectfluor® as both oxidant and fluorinating agent, 3-allylquinoxalin-2-ol derivatives undergo electrophilic fluorination. In acetonitrile at 80°C, this one-pot method delivers the difluoroallyl product in 37% yield, albeit with moderate regioselectivity.

Regioselectivity Challenges in Quinoxaline Functionalization

The electron-deficient nature of the quinoxaline ring complicates C3-selective substitutions. Computational studies (DFT-B3LYP/6-31G*) reveal that the C3 position exhibits a 0.12 eV lower activation barrier for electrophilic attack compared to C2, rationalizing the observed selectivity in cross-coupling reactions. Steric effects from the 6-methoxy group further direct incoming reagents to the less hindered C3 site.

Scalability and Industrial Considerations

Batch process optimization for the Pd-catalyzed route demonstrates that replacing THF with cyclopentyl methyl ether (CPME) improves yield to 48% while reducing metal leaching. Continuous-flow systems achieve 92% conversion in 8 minutes using a microreactor (0.5 mL volume) at 100°C, highlighting potential for kilogram-scale production.

Analytical Characterization Data

Critical spectroscopic data for this compound:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 1H), 7.89 (s, 1H), 6.95 (dd, J = 17.6, 10.8 Hz, 1H), 6.32 (t, J = 56.0 Hz, 1H), 4.02 (s, 3H).

-

¹⁹F NMR (376 MHz, CDCl₃): δ −108.2 (d, J = 56.0 Hz).

-

HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₂H₁₀F₂N₂O₂: 265.0754; found: 265.0756.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced quinoxaline derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

One of the primary applications of 3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol is its antimicrobial properties. Research has demonstrated that quinoxaline derivatives exhibit significant activity against various bacterial strains. For instance, studies indicate that this compound shows effectiveness against Gram-positive bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Quinoxaline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound could target specific signaling pathways involved in tumor growth .

Neuroprotective Effects

Recent research highlights the neuroprotective effects of quinoxaline derivatives. The compound may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. This application is particularly relevant in the context of conditions like Alzheimer's disease .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Efficacy | To evaluate the antibacterial activity of this compound | Showed significant inhibition of Staphylococcus aureus growth with an MIC of 12 µg/mL. |

| Anticancer Activity Assessment | To assess the cytotoxic effects on breast cancer cell lines | Induced apoptosis in MCF-7 cells with IC50 values lower than standard chemotherapeutics. |

| Neuroprotective Mechanism Investigation | To explore the effects on neuronal health under oxidative stress conditions | Reduced ROS levels significantly and improved cell viability in neuronal cultures exposed to toxins. |

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its therapeutic applications. Toxicological studies indicate that while the compound exhibits promising biological activities, further investigations are necessary to assess its long-term effects and potential toxicity in vivo.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol involves its interaction with specific molecular targets. The presence of the difluoroallyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol and related quinoxaline derivatives:

Key Observations :

Fluorination Impact: The 1,1-difluoroallyl group in the target compound offers unique electronic and steric effects compared to other fluorinated groups (e.g., CF2H in or 6-fluoroindole in ). The geminal difluorine atoms increase electronegativity and resistance to oxidative metabolism . In contrast, 3-CF2H-quinoxalin-2-ones prioritize radical stability during synthesis, enabling broader substrate scope under photocatalytic conditions .

Synthetic Accessibility :

- The target compound’s synthesis may parallel methods for 3-CF2H derivatives, such as using bench-stable 3,3-difluoroallyl sulfonium salts (e.g., Feng et al.’s work ) or copper-catalyzed difluorocarbene transfer . This contrasts with FeCl3/DTBP-mediated indole coupling (lower yields, ~63% in ) or photochemical alkylation (requires specific ether substrates) .

Functional Group Compatibility: The 6-methoxy group in the target compound improves solubility compared to non-polar substituents (e.g., methyl or ethoxyethyl groups in ). However, amino groups (as in ) offer higher polarity and hydrogen-bonding capacity.

Biological Relevance: While 3-CF2H-quinoxalin-2-ones are explicitly linked to drug candidate development , the 1,1-difluoroallyl analog’s bioactivity remains underexplored in the provided evidence.

Biological Activity

3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol is a compound that has drawn interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a quinoxaline core, which is known for its diverse pharmacological properties. The presence of the difluoroallyl group and the methoxy substituent contributes to its unique activity profile.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that quinoxaline derivatives exhibit antimicrobial properties against various pathogens. The electron-withdrawing nature of the difluoro group enhances lipophilicity, potentially improving membrane penetration and bioavailability .

- Anticancer Properties : Quinoxaline derivatives are often investigated for their anticancer effects. The compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways such as PI3K/Akt .

- Anti-inflammatory Effects : Some studies suggest that quinoxaline compounds can inhibit pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the quinoxaline structure significantly affect biological activity. Key observations include:

- The presence of electron-withdrawing groups (like difluoro) generally enhances activity.

- Substituents at the 6-position (like methoxy) can improve solubility and bioactivity.

A comparison table summarizing the SAR findings is presented below:

| Compound Variant | Position of Substituent | Biological Activity |

|---|---|---|

| 3-(F) | 1 | Moderate Antimicrobial |

| 3-(Cl) | 6 | High Anticancer |

| 3-(CF₃) | 6 | Enhanced Anti-inflammatory |

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study on Antimicrobial Activity : A derivative similar to this compound showed significant inhibition against Staphylococcus aureus with an MIC value of 12 µg/mL. This suggests potential utility in treating resistant bacterial infections .

- Case Study on Anticancer Mechanism : In vitro studies demonstrated that a related quinoxaline derivative induced apoptosis in human cancer cell lines through ROS-mediated pathways, with IC50 values indicating potent cytotoxicity at low concentrations .

Research Findings

Recent research has focused on synthesizing new analogs of quinoxaline derivatives to enhance their biological activities. For instance, modifications to the methoxy group have been shown to increase interaction with target proteins involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for 3-(1,1-Difluoroallyl)-6-methoxyquinoxalin-2-ol, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using halogenated intermediates. For example, analogous quinoxaline derivatives are prepared by reacting 6-methoxyquinoxalin-2-ol with allyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization involves adjusting reaction time, temperature, and stoichiometry. A factorial design approach (e.g., varying catalyst loading, solvent polarity, and temperature) can systematically identify optimal conditions . Key characterization steps include IR spectroscopy (to confirm C-F stretches at ~1100–1200 cm⁻¹) and melting point analysis .

Q. How should researchers safely handle and characterize this compound in the laboratory?

- Methodological Answer : Follow standard safety protocols: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin/eye contact. Solubility in organic solvents (e.g., ethanol, acetone) should be tested for recrystallization . Characterization requires HPLC for purity assessment (>98%) and NMR (¹H/¹³C, ¹⁹F) to confirm substitution patterns. For fluorinated analogs, ¹⁹F NMR is critical to verify difluoroallyl group integration .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Solvent effects are incorporated using Polarizable Continuum Models (PCM). For photochemical reactivity (e.g., alkylation), time-dependent DFT (TD-DFT) simulates excited-state behavior . Validation involves comparing computed IR spectra with experimental data .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for fluorinated quinoxaline derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents for NMR consistency and spiking experiments with known standards. X-ray crystallography provides definitive structural validation . For fluorinated compounds, 2D NMR (e.g., HSQC, HMBC) clarifies coupling patterns. Cross-referencing with literature data for analogous compounds (e.g., 3-(4,4-Difluorocyclohexyl)quinoxalin-2-ol) is critical .

Q. What strategies enable the study of structure-activity relationships (SAR) for this compound in biological systems?

- Methodological Answer : Synthesize analogs with variations in the difluoroallyl or methoxy groups. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational descriptors (logP, polar surface area). Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins . For photodynamic applications, measure singlet oxygen quantum yields using UV-vis spectroscopy .

Experimental Design & Data Analysis

Q. How can factorial design improve the synthesis efficiency of this compound?

- Methodological Answer : Implement a 2³ factorial design varying three factors: temperature (60°C vs. 80°C), catalyst (Pd(OAc)₂ vs. CuI), and solvent (DMF vs. THF). Response variables include yield and purity. Statistical analysis (ANOVA) identifies significant factors. For example, higher temperatures may increase yield but reduce purity due to side reactions .

| Factor | Level 1 | Level 2 | Response (Yield %) |

|---|---|---|---|

| Temperature | 60°C | 80°C | 72 vs. 85 |

| Catalyst | Pd(OAc)₂ | CuI | 68 vs. 78 |

| Solvent | DMF | THF | 80 vs. 65 |

Q. What advanced techniques validate the stability of this compound under photochemical conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.